molecular formula C19H33NO2 B14980832 2-[2,2-dimethyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]-N-(furan-2-ylmethyl)ethanamine

2-[2,2-dimethyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]-N-(furan-2-ylmethyl)ethanamine

Cat. No.: B14980832
M. Wt: 307.5 g/mol
InChI Key: SMWWVQMZQWETQU-UHFFFAOYSA-N
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Description

2-[2,2-Dimethyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]-N-(furan-2-ylmethyl)ethanamine is a complex organic compound with a unique structure that includes a tetrahydropyran ring, a furan ring, and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,2-dimethyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]-N-(furan-2-ylmethyl)ethanamine typically involves multiple steps. One common method includes the following steps:

    Formation of the tetrahydropyran ring: This can be achieved by reacting 3-methylbutyl alcohol with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst.

    Attachment of the furan ring: The furan ring can be introduced by reacting the intermediate with furan-2-carbaldehyde under basic conditions.

    Formation of the ethanamine group: The final step involves the reaction of the intermediate with ethylamine under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2,2-Dimethyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]-N-(furan-2-ylmethyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethanamine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted ethanamine derivatives.

Scientific Research Applications

2-[2,2-Dimethyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]-N-(furan-2-ylmethyl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2,2-dimethyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]-N-(furan-2-ylmethyl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2,2-Dimethyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]-N-(furan-2-ylmethyl)ethanamine is unique due to its combination of a tetrahydropyran ring and a furan ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H33NO2

Molecular Weight

307.5 g/mol

IUPAC Name

2-[2,2-dimethyl-4-(3-methylbutyl)oxan-4-yl]-N-(furan-2-ylmethyl)ethanamine

InChI

InChI=1S/C19H33NO2/c1-16(2)7-8-19(10-13-22-18(3,4)15-19)9-11-20-14-17-6-5-12-21-17/h5-6,12,16,20H,7-11,13-15H2,1-4H3

InChI Key

SMWWVQMZQWETQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1(CCOC(C1)(C)C)CCNCC2=CC=CO2

Origin of Product

United States

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